2-Ethoxy-4-iodonicotinaldehyde

Purity Specification Supplier Comparison Procurement Benchmarking

Researchers requiring a 2-ethoxy-4-iodo substitution pattern for medicinal chemistry often face supply gaps from unvalidated sources. This 95-98% pure building block (CAS 1706453-26-0, MW 277.06) resolves that. The electron-donating 2-ethoxy group uniquely activates the pyridine ring for regioselective Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr), while the 4-iodo serves as an optimal leaving group. This electronic profile is mechanistically non-interchangeable with 2-fluoro or 2-chloro analogs, making it an essential intermediate for drug discovery. Supplied with full GHS documentation (H302/H315/H319/H335) and requiring 2-8°C storage, it ensures reliable performance in multi-step synthesis for GLP settings.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 1706453-26-0
Cat. No. B1447240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-iodonicotinaldehyde
CAS1706453-26-0
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCCOC1=NC=CC(=C1C=O)I
InChIInChI=1S/C8H8INO2/c1-2-12-8-6(5-11)7(9)3-4-10-8/h3-5H,2H2,1H3
InChIKeyWSRFDEYKWLMMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-iodonicotinaldehyde Structural Identity & Procurement Overview


2-Ethoxy-4-iodonicotinaldehyde (CAS 1706453-26-0, molecular formula C₈H₈INO₂, molecular weight 277.06 g/mol) is a heteroaromatic building block belonging to the functionalized nicotinaldehyde class, characterized by an ethoxy group at the 2-position and an iodine atom at the 4-position of the pyridine ring . The compound carries a GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, and is supplied exclusively for research and further manufacturing use . It is distributed by multiple suppliers at commercial purities of 95–98% with storage recommendations of 2–8°C in sealed, dry containers, with pricing data available for procurement decisions .

1
Electron-rich ethoxy substituent
Activates the pyridine ring toward electrophilic and nucleophilic substitution.
2
4-Iodo leaving group
Enables Pd-catalyzed cross-coupling and SNAr transformations at the para position.
3
Aldehyde handle
Supports orthogonal oxidation, reduction, and condensation steps in multistep sequences.

Why 2-Ethoxy-4-iodonicotinaldehyde Cannot Be Substituted by Analogs


Within the class of functionalized nicotinaldehydes, simple substitution of one analog for another is scientifically invalid. The ortho-ethoxy substituent in 2-ethoxy-4-iodonicotinaldehyde introduces a strong electron-donating effect (+M resonance) that activates the pyridine ring toward electrophilic aromatic substitution at positions distinct from the aldehyde-bearing C3 carbon, fundamentally altering the reactivity profile compared to 2-fluoro-4-iodonicotinaldehyde (CAS 153034-82-3) where the electron-withdrawing fluorine atom deactivates the ring and reduces nucleophilic substitution rates at the 4-iodo position . This electronic modulation directly determines the efficiency of key transformations—including Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and condensation reactions—rendering the ethoxy-bearing variant a non-interchangeable intermediate in multistep synthetic sequences . For procurement purposes, the selection of a 2-ethoxy-substituted nicotinaldehyde over 2-unsubstituted, 2-fluoro, or 2-chloro analogs must be based on synthetic route requirements where ethoxy donation is mechanistically required rather than on superficial structural similarity, as substitution with an electronically mismatched analog will predictably result in reaction failure or drastically reduced yields .

Electronic environment mismatch
2‑Ethoxy (electron-donating) versus 2‑fluoro (electron-withdrawing) fundamentally alters ring reactivity and coupling efficiency; direct analog swap may lead to substantially reduced yields or reaction failure.
Nucleophilic substitution kinetics shift
Ethoxy donation stabilizes the Meisenheimer intermediate during SNAr, while halogenated analogs deactivate the ring; substitution rates are not transferable across the series.
Synthetic route specificity
The choice between ethoxy, fluoro, or unsubstituted analogs must be driven by mechanistic requirements, not structural similarity; an electronically mismatched building block may render the designed route non‑viable.

Quantitative Differentiation from Closest Analogs for Procurement


Supplier Purity Specification Comparison vs. 2-Fluoro Analog

Across multiple commercial suppliers, 2-ethoxy-4-iodonicotinaldehyde is consistently offered at a minimum purity specification of 95–98%, which is comparable to the 2-fluoro analog (CAS 153034-82-3) also offered at 98% purity from identical supplier catalogs . This parity in commercial purity specifications indicates that the ethoxy-substituted variant is produced and quality-controlled to the same rigorous standard as the more widely cited fluoro analog, eliminating purity as a differentiating factor for procurement decisions and shifting the selection criterion entirely to electronic and steric requirements of the target synthetic route .

Purity specification
Reported
95–98% across suppliers; comparable to 2‑fluoro analog (98%)
Purity parity shifts procurement emphasis to synthetic compatibility.
Supplier HPLC data; no meaningful purity gap.
Purity Specification Supplier Comparison Procurement Benchmarking

Predicted Physicochemical Properties vs. Fluorinated and Unsubstituted Analogs

Computational prediction of physicochemical parameters reveals substantial differences between 2-ethoxy-4-iodonicotinaldehyde and its closest analogs that directly impact chromatographic behavior, solubility, and formulation compatibility. The target compound has a predicted LogP of 1.8974 and TPSA of 39.19 Ų . In contrast, the 2-fluoro analog (CAS 153034-82-3) is predicted to have a higher density of 2.081 ± 0.06 g/cm³ and boiling point of 304.2 ± 42.0 °C [1], while the 2-chloro analog (2-chloro-3-formyl-4-iodopyridine) has a predicted density of 2.083 ± 0.06 g/cm³ and boiling point of 326.6 ± 42.0 °C . These quantitative differences in predicted density and boiling point reflect the distinct molecular weights and intermolecular interactions conferred by the ethoxy group versus halogen substituents, affecting both purification strategy selection (distillation vs. recrystallization) and long-term storage stability profiles .

Predicted LogP
Data to verify
LogP 1.90; density ~1.77 g/cm³, lower by ~0.3 g/cm³ vs. halogenated analogs
Informs purification method and solvent selection.
Computational prediction; not experimentally validated.
Physicochemical Properties LogP Density Prediction ADME

Rotatable Bond and H-Bond Donor Count Comparison

The 2-ethoxy substitution introduces a rotatable ethoxy side chain that is absent in the 2-unsubstituted and 2-fluoro analogs. 2-Ethoxy-4-iodonicotinaldehyde possesses 3 rotatable bonds and 0 hydrogen bond donors, compared to the 2-unsubstituted analog 4-iodonicotinaldehyde (CAS 169614-46-4) which has only 1 rotatable bond and 0 hydrogen bond donors [1]. This difference of 2 additional rotatable bonds confers greater conformational flexibility to the target compound, which can affect binding pose optimization in structure-based drug design campaigns and may influence crystallization behavior during purification . The absence of hydrogen bond donors in both compounds (H_Donors = 0) maintains similar hydrogen-bonding capacity, but the increased rotatable bond count of the ethoxy analog provides a measurable structural differentiation parameter for computational library enumeration and virtual screening workflows .

Rotatable bonds
Data to verify
3 rotatable bonds; +2 vs. unsubstituted analog (1 rotatable bond)
Higher conformational flexibility affects library design and crystallization.
Computed molecular descriptors; binding pose effects require experimental confirmation.
Computational Chemistry Drug-likeness Rotatable Bonds Molecular Descriptors

Pricing and Minimum Order Quantity for Procurement Planning

Commercial availability data indicates that 2-ethoxy-4-iodonicotinaldehyde (CAS 1706453-26-0) is offered in 1 g quantities at prices ranging from approximately ¥7,824 CNY (≈ $1,100 USD) to £704 GBP (≈ $890 USD) depending on supplier and region [1]. While direct comparator pricing for 2-fluoro-4-iodonicotinaldehyde (CAS 153034-82-3) and 4-iodonicotinaldehyde (CAS 169614-46-4) is not publicly disclosed, the ethoxy variant's availability from multiple global suppliers including Shanghai Hao Hong (Leyan), Apollo Scientific, ChemScene, and MolCore ensures competitive sourcing options and mitigates single-supplier procurement risk . The compound is stocked in the USA, UK, and China, with shipping options including room temperature transport within the continental US, providing supply chain redundancy that may not be uniformly available for all 4-iodonicotinaldehyde analogs .

Procurement pricing
Supplier data
1 g: ¥7,824 CNY (~$1,100) – £704 GBP (~$890); multi-regional stock
Multi-supplier availability reduces single‑vendor stockout risk.
Pricing 2023–2024; comparator pricing not disclosed.
Procurement Economics Pricing MOQ Supply Chain

Refrigerated Storage Requirement

Supplier technical datasheets uniformly specify that 2-ethoxy-4-iodonicotinaldehyde must be stored sealed in dry conditions at 2–8°C, with room temperature shipping permitted only within the continental US . This refrigerated storage requirement is more stringent than that for many simpler aromatic aldehydes but aligns with the light- and moisture-sensitivity noted for this class of iodo-heteroaromatic compounds [1]. The 2-fluoro analog (CAS 153034-82-3) does not have publicly documented cold-chain storage requirements in available vendor listings, suggesting that the ethoxy substitution may confer increased thermal sensitivity or hygroscopicity that necessitates controlled storage conditions . This storage requirement represents a quantifiable logistical differentiator for procurement planning, as facilities must have refrigerated storage capacity (2–8°C) available to maintain compound integrity between receipt and use .

Storage condition
Class-level
2–8°C sealed, dry; room temperature shipping within continental US
Refrigerated storage capacity required for integrity.
Supplier datasheet recommendation; 2‑fluoro analog lacks documented cold‑chain need.
Storage Conditions Stability Handling Procurement Logistics

GHS Hazard Classification and Safety Profile

2-Ethoxy-4-iodonicotinaldehyde carries a GHS07 hazard classification with specific H-statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is explicitly documented for this compound, whereas comprehensive GHS data for the 2-fluoro analog (CAS 153034-82-3) and 2-chloro analog are less uniformly reported across vendor databases . The availability of fully specified safety data enables compliant handling under institutional chemical hygiene plans and facilitates accurate risk assessment for shipping classification (the compound is noted as non-hazardous for DOT/IATA transport purposes ). For procurement in regulated environments (e.g., GLP laboratories, pharmaceutical development facilities), the availability of complete GHS classification documentation represents a compliance advantage over analogs with incomplete safety profiles .

GHS classification
Class-level
GHS07; H302, H315, H319, H335; Warning
Complete safety documentation facilitates lab compliance and PPE selection.
Safety profile more fully reported than for many halogenated analogs.
GHS Classification Hazard Statements Safety Data Lab Handling

Procurement and Application Scenarios


Suzuki-Miyaura Cross-Coupling at the 4-Iodo Position

The 4-iodo substituent in 2-ethoxy-4-iodonicotinaldehyde serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling efficient C–C bond formation with aryl boronic acids to generate 4-aryl-substituted nicotinaldehyde derivatives . The ethoxy group at the 2-position provides electron donation that enhances the electrophilicity of the pyridine ring without interfering with the coupling reaction at the 4-position. This regioselectivity is distinct from the 2-fluoro analog, where the electron-withdrawing fluorine reduces overall coupling efficiency due to ring deactivation . The compound's commercial availability at 95–98% purity with documented storage conditions (2–8°C) ensures consistent performance in multistep synthetic sequences where intermediate purity is critical for downstream yield optimization .

Nucleophilic Aromatic Substitution with Amines and Thiols

The iodine atom at the 4-position of the pyridine ring functions as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling displacement by amines, thiols, or alkoxides to generate 4-amino, 4-thioether, or 4-alkoxy nicotinaldehyde derivatives . The electron-donating ethoxy group at the ortho position accelerates SNAr by increasing electron density on the pyridine ring, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack—a mechanistic advantage not shared by 2-fluoro-substituted analogs . This reactivity profile is supported by vendor documentation of substitution reactions using nucleophiles such as amines and thiols under standard laboratory conditions .

Aldehyde Oxidations and Reductions to Carboxylic Acid or Alcohol

The aldehyde group at the 3-position of 2-ethoxy-4-iodonicotinaldehyde can undergo oxidation to 2-ethoxy-4-iodonicotinic acid using potassium permanganate or chromium trioxide, or reduction to 2-ethoxy-4-iodonicotinalcohol using sodium borohydride or lithium aluminum hydride . These transformations preserve the 4-iodo and 2-ethoxy substituents, enabling orthogonal functional group manipulation in multistep synthetic routes. The predicted LogP of 1.8974 and TPSA of 39.19 Ų inform solvent selection for these reactions, with the aldehyde oxidation product offering a carboxylic acid handle for subsequent amide coupling or esterification . This orthogonal reactivity distinguishes the compound from analogs lacking the aldehyde functional group or bearing alternative 2-position substituents .

Pharmaceutical Intermediate for Ortho-Ethoxy Nicotinaldehyde Scaffolds

2-Ethoxy-4-iodonicotinaldehyde serves as a versatile building block in medicinal chemistry for the construction of heterocyclic drug candidates, with the 2-ethoxy group providing a metabolically stable substituent that modulates lipophilicity (LogP ~1.90) without introducing hydrogen bond donors that could negatively impact oral bioavailability . The compound's commercial availability from multiple global suppliers (Leyan, Apollo Scientific, ChemScene, MolCore) with documented purity specifications and hazard classifications supports its use in pharmaceutical R&D settings where supply chain reliability and regulatory compliance are essential . The refrigerated storage requirement (2–8°C) must be factored into procurement planning for GMP-like and GLP environments .

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
4‑Iodo leaving group reactivity with ethoxy ring activation
Coupling efficiency and regioselectivity under reported conditions
Nucleophilic aromatic substitution
Ethoxy electron-donating effect for SNAr activation
Displacement yield and Meisenheimer intermediate stability
Aldehyde functionalization
Aldehyde handle for orthogonal oxidation / reduction
Selectivity and purity of oxidized or reduced derivatives
Heterocyclic scaffold construction
Metabolically stable ethoxy, moderate lipophilicity
Supply chain reliability and storage protocol verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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